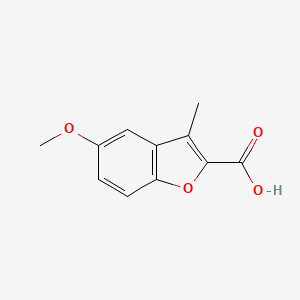

5-Methoxy-3-methyl-benzofuran-2-carboxylic acid

Description

Historical Context and Development of Benzofuran Derivatives

Benzofuran derivatives have been a cornerstone of heterocyclic chemistry since their discovery in the 19th century. The parent compound, benzofuran, was first synthesized in 1870 by William Henry Perkin through the dehydrogenation of 2-ethylphenol. This breakthrough laid the foundation for exploring substituted benzofurans, which gained prominence due to their structural versatility and biological relevance. Early synthetic methods, such as the Perkin rearrangement of coumarin and the cyclization of salicylaldehyde derivatives, enabled the production of diverse benzofuran scaffolds. By the mid-20th century, advancements in organic synthesis allowed for the systematic introduction of functional groups, including methoxy, methyl, and carboxylic acid moieties, leading to compounds like 5-methoxy-3-methyl-benzofuran-2-carboxylic acid.

The evolution of benzofuran chemistry accelerated with the discovery of natural products containing this scaffold, such as psoralen (a furanocoumarin derivative) and synthetic analogs like amiodarone. These findings underscored the pharmacological potential of benzofurans, driving research into their synthetic optimization. The development of 5-methoxy-3-methyl-benzofuran-2-carboxylic acid represents a milestone in tailoring benzofuran derivatives for applications in medicinal chemistry and materials science.

Significance in Heterocyclic Chemistry

5-Methoxy-3-methyl-benzofuran-2-carboxylic acid occupies a unique niche in heterocyclic chemistry due to its multifunctional structure. The benzofuran core, a fused benzene and furan ring system, provides a rigid planar framework that enhances molecular interactions with biological targets. The addition of a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position introduces both electron-donating and electron-withdrawing effects, modulating reactivity and solubility.

This compound exemplifies the strategic functionalization of heterocycles to achieve desired physicochemical properties. For instance:

- The methoxy group enhances lipophilicity and influences electronic distribution, facilitating interactions with hydrophobic enzyme pockets.

- The methyl group introduces steric hindrance, potentially stabilizing specific conformations.

- The carboxylic acid enables salt formation, improving bioavailability and enabling further derivatization.

These features make it a valuable intermediate in synthesizing complex molecules, such as kinase inhibitors and antimicrobial agents.

Classification Within Benzofuran Scaffold Compounds

Benzofuran derivatives are classified based on substitution patterns and biological activity. 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid belongs to the 2-carboxylic acid subclass , characterized by a carboxyl group at the 2-position of the benzofuran ring. Key structural comparisons include:

This compound’s substitution pattern distinguishes it from simpler benzofurans (e.g., unsubstituted benzofuran) and more complex derivatives (e.g., dibenzofurans). Its structural attributes align with derivatives designed for targeted bioactivity , such as β-amyloid aggregation inhibitors and PI3K inhibitors.

Chemical Nomenclature and Identification Systems

The systematic identification of 5-methoxy-3-methyl-benzofuran-2-carboxylic acid relies on standardized nomenclature and database identifiers:

Key Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 81718-77-6 | |

| PubChem CID | 2384598 | |

| Molecular Formula | C₁₁H₁₀O₄ | |

| SMILES | CC1=C(OC2=C1C=C(C=C2)OC)C(=O)O | |

| InChIKey | BKOHXOOAJNTFCM-UHFFFAOYSA-N |

Structural Characterization

- Molecular Weight : 206.19 g/mol.

- Melting Point : Not explicitly reported, but analogous benzofuran-2-carboxylic acids typically melt between 150–200°C.

- Spectroscopic Data :

This compound’s identification is further supported by X-ray crystallography data for related derivatives, confirming the planar benzofuran core and substituent orientations.

Properties

IUPAC Name |

5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOHXOOAJNTFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368374 | |

| Record name | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81718-77-6 | |

| Record name | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methylation of Hydroxybenzofuran Precursors

A common method involves the methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid using dimethyl sulfate in the presence of potassium carbonate in acetone under reflux conditions for extended periods (up to 48 hours). This reaction yields methylated compounds such as methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate with good yields.

| Parameter | Conditions | Outcome |

|---|---|---|

| Starting material | 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid | Methylation target |

| Reagents | Dimethyl sulfate, K2CO3 | Methylation of hydroxyl group |

| Solvent | Acetone | Reflux for 48 h |

| Yield | Not explicitly stated, generally moderate to high | Methylated ester formed |

Halogenation for Functional Group Introduction

Halogenation with bromine or chlorine is employed to introduce reactive sites on the benzofuran ring, enabling further substitution. For example, bromination using N-bromosuccinimide (NBS) in carbon tetrachloride with benzoyl peroxide as a catalyst under reflux conditions yields bromomethyl derivatives.

| Parameter | Conditions | Outcome |

|---|---|---|

| Reagents | N-Bromosuccinimide, benzoyl peroxide | Bromination at methyl positions |

| Solvent | Carbon tetrachloride | Reflux for 8 h |

| Yield | Moderate (e.g., 30-60%) | Bromomethyl benzofuran derivatives |

Hydrolysis of Esters to Carboxylic Acid

Hydrolysis of ethyl esters to yield the free carboxylic acid is typically conducted under basic conditions using potassium hydroxide in ethanol-water mixtures at elevated temperatures (~80°C) for 12 hours. Acidification of the reaction mixture precipitates the acid product with high yield (up to 97%).

| Parameter | Conditions | Outcome |

|---|---|---|

| Starting material | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | Hydrolysis target |

| Reagents | KOH in aqueous ethanol | Base hydrolysis |

| Temperature | 80°C | 12 h reflux |

| Workup | Acidification to pH 3, filtration | Precipitation of acid |

| Yield | 97% | Pure 5-Methoxy-2-methylbenzofuran-3-carboxylic acid |

Cyclization and Formylation Methods

An alternative approach involves cyclization of benzofuran-2(3H)-one derivatives with alkyl formates (e.g., methyl formate) in the presence of alkali metal alkoxides (e.g., sodium methoxide) in tetrahydrofuran. This method yields methoxy-substituted benzofuranones, which can be further processed to the target acid through hydrolysis and purification.

| Parameter | Conditions | Outcome |

|---|---|---|

| Starting material | Benzofuran-2(3H)-one | Cyclization precursor |

| Reagents | Sodium methoxide, methyl formate | Formylation and methoxylation |

| Solvent | Tetrahydrofuran | Room temperature reactions |

| Workup | Acidification, extraction | Isolation of methoxybenzofuranone |

| Further steps | Hydrolysis, acidification | Carboxylic acid formation |

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Methylation of hydroxybenzofuran | 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulfate, K2CO3, acetone reflux 48 h | Moderate to high | Straightforward, well-established | Long reaction time, toxic reagents |

| Halogenation + Amination | Methylated benzofuran esters | NBS, benzoyl peroxide, CCl4 reflux 8 h | Moderate | Enables diverse functionalization | Use of toxic solvents and reagents |

| Ester hydrolysis | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | KOH in ethanol-water, 80°C, 12 h | 97 | High yield, mild conditions | Requires pure ester precursor |

| Cyclization with alkyl formate | Benzofuran-2(3H)-one | Sodium methoxide, methyl formate, THF | Moderate | Alternative route, mild conditions | Multi-step, requires purification |

Spectroscopic Analysis: The synthesized compounds are characterized by ^1H-NMR, ^13C-NMR, and elemental analysis. For example, methylation is confirmed by signals corresponding to methoxy protons (~3.8 ppm) and methyl groups on the benzofuran ring.

X-Ray Crystallography: Single crystal X-ray diffraction studies have been performed on intermediates such as methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, confirming molecular structure and substitution patterns.

Purification Techniques: Column chromatography on silica gel with chloroform-methanol eluents and recrystallization from ethanol or ethyl acetate are effective for isolating pure compounds.

The preparation of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid involves multi-step synthetic routes starting from hydroxybenzofuran derivatives or benzofuranones. Methylation, halogenation, ester hydrolysis, and cyclization reactions are key steps. Hydrolysis of ethyl esters under basic conditions provides the target acid in high yield and purity. Characterization by NMR, elemental analysis, and X-ray crystallography supports the structural assignments. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of benzofuran, including 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid, exhibit antimicrobial activity. A study highlighted the synthesis of related compounds that were tested against various Gram-positive and Gram-negative bacteria as well as yeasts, showing promising results in inhibiting microbial growth .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. In a study focusing on new benzofuran derivatives, several were found to exhibit cytotoxic effects against human cancer cell lines, including ovarian carcinoma (Skov-3) and hepatocellular carcinoma (HCC). The mechanism involved apoptosis induction and DNA intercalation, suggesting a dual action against cancer cells .

Applications in Research

-

Synthesis of New Derivatives

The synthesis of new derivatives of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid has been reported, aimed at enhancing biological activity. For instance, modifications to the benzofuran structure have led to compounds with improved anticancer efficacy . -

Drug Development

The compound serves as a scaffold for drug design, particularly in developing agents targeting cancer and microbial infections. Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets . -

Biochemical Assays

It has been utilized in various biochemical assays for protein labeling and quantification, which are essential in studying protein interactions and functions .

Case Studies

Safety Considerations

While exploring the applications of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid, it is crucial to consider its safety profile:

- Skin Irritation : Causes skin irritation.

- Eye Irritation : Causes serious eye irritation.

- Toxicity : Harmful if swallowed.

These hazards necessitate appropriate handling measures when conducting research involving this compound .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences in substituents, synthesis, and biological activity among 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid and its analogues:

Structural and Functional Implications

- Methoxy vs. Methyl Substituents: The 5-methoxy group in the target compound may enhance solubility compared to non-polar methyl substituents (e.g., 3-Methylbenzofuran-2-carboxylic acid) .

- Dihydrobenzofuran vs.

- Carboxylic Acid vs. Ester Derivatives : Ester derivatives (e.g., methyl esters) are often intermediates for prodrugs, whereas carboxylic acids enable direct participation in hydrogen bonding .

Biological Activity

5-Methoxy-3-methyl-benzofuran-2-carboxylic acid (C11H10O4) is an organic compound belonging to the benzofuran family, known for its diverse biological and pharmacological activities. This article focuses on its biological activity, mechanisms of action, and potential applications in medicine and research.

Overview of Biological Activity

The biological activity of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is primarily associated with its interactions with various cellular targets, influencing multiple biochemical pathways. Compounds in the benzofuran class have demonstrated a range of effects including:

- Antitumor Activity : Exhibits significant inhibitory effects on the growth of cancer cells.

- Antimicrobial Properties : Demonstrates activity against various bacterial strains.

- Antioxidative Effects : Potentially protects against oxidative stress.

The precise molecular targets of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid remain to be fully elucidated. However, it is suggested that this compound may act through the following mechanisms:

- Cell Growth Inhibition : Studies indicate that benzofuran derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

- Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator, thereby affecting crucial biochemical pathways involved in cell signaling and metabolism .

- Induction of Apoptosis : Evidence suggests that exposure to this compound can lead to increased activation of caspase-3, a key marker for apoptosis, indicating its potential role in promoting programmed cell death in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid:

- Cell Line Studies : In vitro tests have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values indicate significant potency at low concentrations .

- Mechanistic Insights : Molecular docking studies have revealed that this compound may inhibit tubulin polymerization, a critical process for mitosis, thereby preventing cancer cell division .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung) | <1 | Induces apoptosis |

| HeLa (Cervical) | 0.237 - 19.1 | Significant growth inhibition |

| K562 (Leukemia) | >100 | Moderate cytotoxicity |

Antimicrobial Activity

The antimicrobial properties of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid have also been investigated:

- Bacterial Strains Tested : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus .

- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic pathways critical for bacterial survival.

Conclusion and Future Directions

5-Methoxy-3-methyl-benzofuran-2-carboxylic acid exhibits promising biological activities that warrant further investigation. Its potential as an anticancer and antimicrobial agent highlights the need for continued research into its mechanisms of action and therapeutic applications. Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Clinical Trials : To assess its therapeutic potential in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of benzofuran derivatives often involves cyclization reactions or Friedländer condensation. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using alkaline reagents (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution or condensation . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (THF, DMF), and catalyst loading. Purification via recrystallization or column chromatography is critical to achieve >95% purity. For 5-Methoxy-3-methyl derivatives, methoxy and methyl groups may require protective strategies (e.g., benzyl ethers) to prevent side reactions .

Q. What analytical techniques are used to characterize 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy groups typically show singlets at δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical vs. observed m/z). Discrepancies in isotopic patterns may indicate impurities .

- Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while benzofuran C-O-C bands are near 1250 cm⁻¹ .

Q. How does the reactivity of the carboxylic acid group influence derivatization?

- Methodological Answer : The carboxylic acid moiety enables esterification, amidation, or salt formation. For instance, coupling with amines (e.g., HATU/DMAP-mediated reactions) generates amides for biological screening. Reductive alkylation (LiAlH₄) converts the acid to alcohol intermediates, while oxidation (KMnO₄) is avoided to preserve the benzofuran ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies between experimental and theoretical NMR/MS data often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- Computational Chemistry : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

- Isotopic Labeling : Introduce ¹³C or ²H labels to track specific positions in complex mixtures .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with hydroxyl groups) to enhance binding to targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes .

-

Prodrug Design : Convert the carboxylic acid to esters (e.g., ethyl esters) to improve membrane permeability, with enzymatic hydrolysis releasing the active form .

-

Data from Analogues : For example, 4-(4-hydroxy-3-methoxyphenyl)-1-oxo-... derivatives show selective cytotoxicity and antioxidant activity, guiding scaffold prioritization (see Table 1) .

Table 1 : Bioactivity of Benzofuran Derivatives

Compound Antioxidant Activity Anti-inflammatory Cytotoxicity Target Compound High Moderate Selective Analogous Compound Moderate High Non-selective

Q. How do computational methods predict the compound’s stability and degradation pathways?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydrolysis or photodegradation under physiological conditions (pH 7.4, 37°C) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., methoxy groups prone to demethylation) .

- High-Throughput Stability Assays : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to validate predictions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective cyclization .

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid) to separate enantiomers .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.